oxophosphanium CAS No. 88648-16-2](/img/structure/B14381320.png)
[(4-Ethylphenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylphenyl)methoxyoxophosphanium is a complex organophosphorus compound characterized by its unique structure, which includes an ethyl-substituted phenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methoxyoxophosphanium typically involves multiple steps, starting with the preparation of the 4-ethylphenylmethanol precursor. This precursor is then reacted with a suitable phosphine reagent under controlled conditions to form the oxophosphanium core. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (4-Ethylphenyl)methoxyoxophosphanium may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylphenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium core to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4-Ethylphenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (4-Ethylphenyl)methoxyoxophosphanium involves its interaction with molecular targets through its oxophosphanium core. This core can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
(4-Methoxyphenyl)methoxyphosphine: Shares structural similarities but lacks the ethyl and hydroxyethyl groups.
(4-Ethylphenyl)phosphine oxide: Similar in structure but differs in the oxidation state of the phosphorus atom.
Uniqueness
(4-Ethylphenyl)methoxyoxophosphanium is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and hydroxyethyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
88648-16-2 |
|---|---|
Fórmula molecular |
C11H16O3P+ |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
(4-ethylphenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-10-4-6-11(7-5-10)8-14-15(13)9(2)12/h4-7,9,12H,3,8H2,1-2H3/q+1 |
Clave InChI |
HXRLMSYBQXIVMU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CO[P+](=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


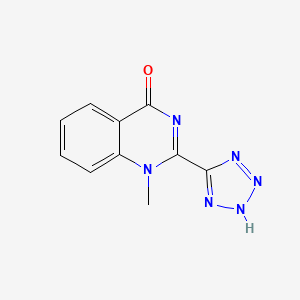
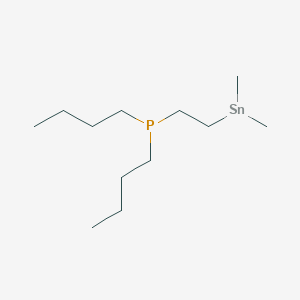
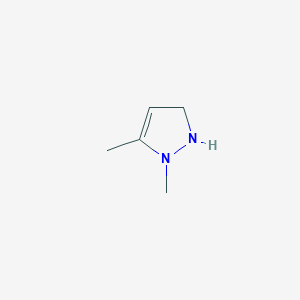
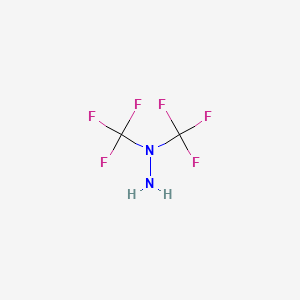
![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)
![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)
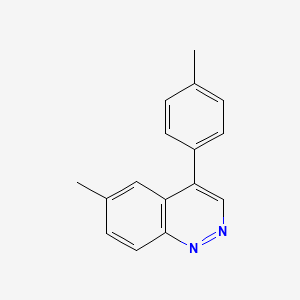
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)
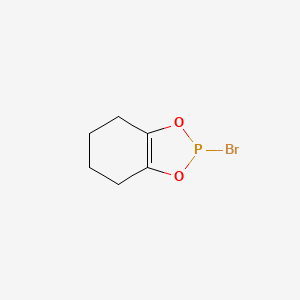
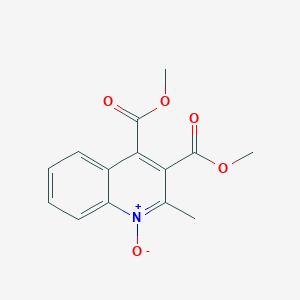
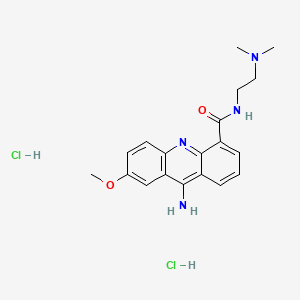
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
